molecular formula C14H9ClF3NO2 B3161626 (4-Chloro-3-trifluoromethylphenyl)carbamic acid phenyl ester CAS No. 871555-75-8

(4-Chloro-3-trifluoromethylphenyl)carbamic acid phenyl ester

Cat. No.: B3161626
CAS No.: 871555-75-8
M. Wt: 315.67 g/mol
InChI Key: RDNQDSKTTPSVKZ-UHFFFAOYSA-N
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Description

(4-Chloro-3-trifluoromethylphenyl)carbamic acid phenyl ester is a chemical compound known for its unique structural properties and diverse applications in various scientific fields. This compound is characterized by the presence of a chloro group, a trifluoromethyl group, and a carbamic acid ester linkage, making it a valuable entity in organic synthesis and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-3-trifluoromethylphenyl)carbamic acid phenyl ester typically involves the reaction of 4-chloro-3-trifluoromethylphenyl isocyanate with phenol under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process involves the following steps:

    Preparation of 4-chloro-3-trifluoromethylphenyl isocyanate: This intermediate is synthesized by reacting 4-chloro-3-trifluoromethylphenylamine with phosgene.

    Reaction with phenol: The isocyanate is then reacted with phenol in the presence of a base such as triethylamine to form the desired carbamic acid ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-3-trifluoromethylphenyl)carbamic acid phenyl ester undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Hydrolysis: The ester linkage can be hydrolyzed in the presence of acids or bases to yield the corresponding carbamic acid and phenol.

    Oxidation and Reduction: The compound can undergo oxidation to form quinone derivatives or reduction to form amine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like amines or thiols, solvents such as dichloromethane, and bases like triethylamine.

    Hydrolysis: Acidic or basic aqueous solutions.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed

    Substitution: Amino or thiol-substituted derivatives.

    Hydrolysis: Carbamic acid and phenol.

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

Scientific Research Applications

(4-Chloro-3-trifluoromethylphenyl)carbamic acid phenyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.

    Medicine: Investigated for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of agrochemicals, polymers, and specialty chemicals.

Mechanism of Action

The mechanism of action of (4-Chloro-3-trifluoromethylphenyl)carbamic acid phenyl ester involves its interaction with specific molecular targets. The compound can inhibit enzymes by forming covalent bonds with active site residues, thereby blocking substrate access. It can also interact with proteins, altering their conformation and function. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its bioavailability .

Comparison with Similar Compounds

Similar Compounds

    Methyl (4-chloro-3-trifluoromethylphenyl)carbamate: Similar structure but with a methyl ester group instead of a phenyl ester group.

    4-[4-Chloro-3-(trifluoromethyl)phenyl]-4-piperidinol: Contains a piperidinol moiety instead of a carbamic acid ester linkage.

Uniqueness

(4-Chloro-3-trifluoromethylphenyl)carbamic acid phenyl ester is unique due to its combination of a chloro group, a trifluoromethyl group, and a carbamic acid ester linkage. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound in various applications .

Properties

IUPAC Name

phenyl N-[4-chloro-3-(trifluoromethyl)phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClF3NO2/c15-12-7-6-9(8-11(12)14(16,17)18)19-13(20)21-10-4-2-1-3-5-10/h1-8H,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDNQDSKTTPSVKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

At room temperature, 4-chloro-3-trifluoromethyl-aniline (4.9 g, 25 mmol, 1 eq) was dissolved in dichloromethane (50 mL). A solution of phenyl chloroformate (3.9 g, 25 mmol, 1 eq) in dichloromethane (10 mL) was added, and the mixture was stirred for 1 h at room temperature. Dilute hydrochloride (1 N, 50 mL) was added, and the mixture was washed with water (40 mL×3) and separated. The organic phase was dried over anhydrous sodium sulfate and filtered. The solvent in the filtrate was removed to give the title compound (7.5 g, purity 99%, yield 94%) as an off-white solid.
Quantity
4.9 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
3.9 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
Yield
94%

Synthesis routes and methods II

Procedure details

3-trifluoromethyl-4-chloroaniline (55 g, 0.281 mol) and pyridine (56 ml, 0.7030 mol) were dissolved in dichloromethane (550 ml). The reaction mass was cooled to 0° C. to −5° C. and a solution of phenyl chloroformate (46 ml, 0.3515 mol) in dichloromethane (200 ml) was added drop wise maintaining the temperature of the reaction mass below 0° C. The reaction mass was stirred at 0° C. to 5° C. for 1-2 hours and quenched with water (250 ml) below 10° C. The organic phase was separated and washed with water followed by 1N HCl (100 ml). It was dried over sodium sulfate and concentrated to obtain solid. This solid was agitated with hexane (500 ml) at ambient temperature for 2-3 hours and filtered. The obtained product was then vacuum dried at 50° C. to give phenyl 4-chloro-3-(trifluoromethyl)phenylcarbamate (85 g) as white solid.
Quantity
55 g
Type
reactant
Reaction Step One
Quantity
56 mL
Type
reactant
Reaction Step One
Quantity
550 mL
Type
solvent
Reaction Step One
Quantity
46 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
500 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

Add 4-chloro-3-(trifluoromethyl)aniline (1.0 g, 5.1 mmol) and pyridine (1.0 g, 12.8 mmol) in DCM (10 mL), stir well and cool to 0° C. Add phenyl chloroformate (1.04 g, 6.6 mmol) at 0° C. After addition, stir the reaction at room temperature for 1 hr. TLC (EtOAc:PE=1:2) shows the reaction is complete. Wash the organic layer with 1M HCl solution (20 mL) and brine (20 mL) respectively. Dry over anhydrous Na2SO4; concentrate under reduced pressure to give the target compound (1.16 g) which is used without further purification. MS: (M+1): 316.1.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.04 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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